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For Researchers, Scientists, and Drug Development Professionals

Introduction
PVZB1194 is a novel, biphenyl-type small molecule inhibitor of the Kinesin Spindle Protein

(KSP), also known as Eg5 or KIF11.[1] Eg5 is a plus-end directed motor protein essential for

the formation and maintenance of the bipolar mitotic spindle, a critical structure for proper

chromosome segregation during cell division.[2][3] The overexpression of Eg5 has been

observed in various cancers, including breast, lung, ovarian, bladder, and pancreatic cancer,

making it an attractive target for anticancer therapy.[2][3] Unlike many other Eg5 inhibitors that

bind to the allosteric pocket formed by loop L5, helix α2, and helix α3, PVZB1194 uniquely

targets a different allosteric site at the interface of helices α4 and α6.[2][4] This distinct binding

mode leads to an ATP-competitive inhibition mechanism, offering a potential advantage in

overcoming resistance to other classes of Eg5 inhibitors.[2][5] This technical guide provides a

comprehensive overview of PVZB1194, including its mechanism of action, available

quantitative data, detailed experimental protocols, and potential therapeutic strategies.

Mechanism of Action
PVZB1194 functions as an allosteric inhibitor of Eg5.[2][4] It binds to a pocket located

approximately 15 Å from the ATP-binding site, at the junction of the α4 and α6 helices.[2][4]

This binding event induces a conformational change in the Eg5 motor domain. Specifically, the

binding of PVZB1194 stabilizes loop L11 at the entrance of the α4/α6 pocket and influences the

conformation of the neck-linker region.[2][4][6] These structural alterations are transmitted to
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the ATP-binding pocket, affecting the interaction of ATP with the motor domain and leading to

ATP-competitive inhibition.[2][4]

The inhibition of Eg5's ATPase activity prevents the motor protein from sliding microtubules

apart. This disruption of microtubule dynamics blocks centrosome separation and the formation

of a bipolar spindle during mitosis. Consequently, cells are arrested in mitosis with a

characteristic "monoastral" spindle phenotype, where a single aster of microtubules radiates

from unseparated centrosomes.[2] This prolonged mitotic arrest ultimately triggers the intrinsic

apoptotic pathway, leading to cancer cell death.[2]

Data Presentation
Quantitative data for PVZB1194 is limited in the public domain. The following tables summarize

the available information.

Table 1: In Vitro Inhibitory Activity of PVZB1194

Compound Target Assay Type IC50 (nM) Reference

PVZB1194 Eg5 Not Specified 120
(BindingDB:

3WPN)

PVZB1194 Eg5 Not Specified 140 [5]

Table 2: Comparative In Vitro Activity of a More Potent Biphenyl-Type Eg5 Inhibitor

Compound Target Assay Type IC50 (nM) Reference

Biphenyl

Compound

(Entry 38)

Eg5 Not Specified 5 [5]

Note: Specific cell line data for the antiproliferative activity of PVZB1194 is not readily available

in the cited literature. In vivo efficacy data, such as tumor growth inhibition in xenograft models,

has not been publicly reported for PVZB1194.
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Signaling Pathway and Experimental Workflow
Diagrams
Signaling Pathway of PVZB1194-Induced Mitotic Arrest
and Apoptosis
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Cellular Context: Proliferating Cancer Cell (Mitosis)
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MTT Assay Workflow

Start

Seed cancer cells in 96-well plate

Incubate for 24h for cell adhesion

Treat cells with various concentrations of PVZB1194

Incubate for 48-72h

Add MTT reagent to each well

Incubate for 2-4h at 37°C

Add solubilization buffer (e.g., DMSO)

Measure absorbance at 570 nm

Calculate IC50 values

End
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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